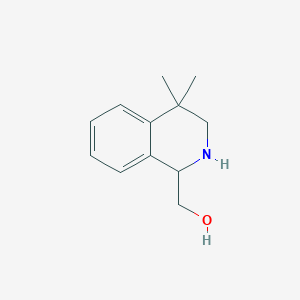

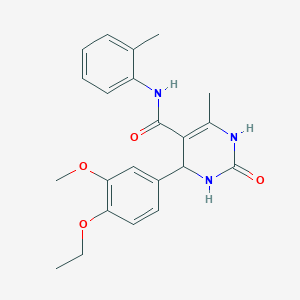

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

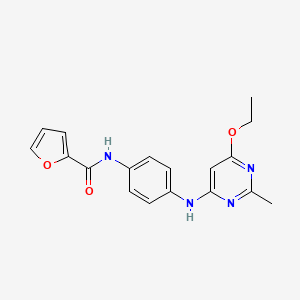

The compound “(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This allows acetal activation under milder, more chemoselective conditions .Molecular Structure Analysis

The molecular formula of the compound is C12H17NO . The InChI code is 1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 . The compound has a molecular weight of 161.24 g/mol .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 161.24 g/mol . The compound has a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Synthesis of Calycotomine Enantiomers

The enzymatic resolution of N-Boc-protected (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, a closely related compound, demonstrates its application in the synthesis of calycotomine enantiomers. The process achieved high enantioselectivity and enantiomeric excess, showcasing the compound's utility in stereochemically controlled synthetic applications (Schönstein, Forró, & Fülöp, 2013).

Electrochemical Synthesis of Functionalized Quinolines

An electrochemical method was applied to synthesize functionalized 4-alkylquinolines from β-(2-aminophenyl)-α,β-ynones, showcasing the versatility of related structures in heterocyclic chemistry and their potential for generating quinoline derivatives through a sequential alkylative heterocyclization process (Arcadi et al., 2007).

Catalytic Applications of Chiral Pincer Complexes

Chiral Pt(II)/Pd(II) pincer complexes containing dimethyl-tetrahydroisoquinolinyl motifs demonstrate significant potential in catalytic asymmetric aldol and silylcyanation reactions. This application highlights the utility of such structures in developing enantioselective catalysts (Yoon et al., 2006).

Azomethine Ylides Rearrangement

The rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides showcases the synthetic utility of tetrahydroisoquinoline derivatives in accessing azomethine ylides, further demonstrating the broad applicability of these structures in organic synthesis and the generation of complex heterocyclic compounds (Coşkun & Tuncman, 2006).

Synthesis and Characterization of Isoquinoline Derivatives

Research into the synthesis of isoquinoline derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcases the structural diversity achievable with tetrahydroisoquinoline scaffolds. These derivatives exhibit potential therapeutic properties, highlighting their relevance in medicinal chemistry (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds, such as 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides, have been found to inhibit amp deaminase 2 (ampd2) through a novel mechanism that changes the substrate pocket to prevent amp from binding . This suggests that (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol may also interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to affect energy homeostasis and immuno-oncology through the inhibition of ampd2 .

Result of Action

Related compounds have been found to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .

Eigenschaften

IUPAC Name |

(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBQIJQRPJSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)